molecular formula C16H10O4 B11856789 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one CAS No. 918306-93-1

6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one

Cat. No.: B11856789
CAS No.: 918306-93-1
M. Wt: 266.25 g/mol
InChI Key: QWAQNMGUFRHEPU-UHFFFAOYSA-N
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Description

6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one is a synthetic chromone derivative intended for research and development purposes. The benzopyran-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry and is known to exhibit a wide spectrum of pharmacological activities . Chromones and their derivatives are frequently investigated for their potential as anticancer agents, with some compounds demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis . This core structure is also explored for anti-inflammatory , immunomodulatory , and antiallergic properties . The specific 2-hydroxybenzoyl substituent at the 6-position may influence the compound's electronic properties, binding affinity, and overall bioactivity, making it a point of interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate for the synthesis of more complex heterocyclic compounds or as a standard in analytical and biological screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918306-93-1

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

6-(2-hydroxybenzoyl)chromen-4-one

InChI

InChI=1S/C16H10O4/c17-13-4-2-1-3-11(13)16(19)10-5-6-15-12(9-10)14(18)7-8-20-15/h1-9,17H

InChI Key

QWAQNMGUFRHEPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC=CC3=O)O

Origin of Product

United States

Synthetic Methodologies for 6 2 Hydroxybenzoyl 4h 1 Benzopyran 4 One and Analogues

General Approaches to 4H-1-Benzopyran-4-one Core Synthesis

The 4H-1-benzopyran-4-one, or chromone (B188151), scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. tandfonline.comresearchgate.net Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Cyclization Reactions for Benzopyran-4-one Formation

The formation of the pyran-4-one ring fused to a benzene (B151609) ring is the critical step in chromone synthesis. Various cyclization strategies have been developed to achieve this.

One common approach involves the cyclization of chalcone (B49325) intermediates. This pathway typically starts with a base-catalyzed aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a chalcone, which is then subjected to oxidative cyclization to yield the chromone ring. researchgate.net Iodine-catalyzed cyclization of chalcones represents one such method. researchgate.net

Another significant strategy is the acid-catalyzed intramolecular condensation. For instance, the reaction of phenolic compounds with carbonyl compounds, or the cyclization of phenolic compounds with an acyl side chain, can be facilitated by catalysts like phosphorus oxychloride or acetic acid to construct the chromone ring. ijrpc.com

Other notable cyclization methods include:

Oxidative Cyclization: An efficient synthesis of 3-hydroxy chromones has been achieved through the oxidative cyclization of o-hydroxyphenyl enaminones, a process that can be mediated by enzymes like lipase (B570770) for a greener approach. tandfonline.comtandfonline.com

Intramolecular Wittig Cyclization: Acylphosphoranes, generated from the reaction of silyl (B83357) esters of O-acylsalicylic acids with (trimethylsilyl)methylenetriphenylphosphorane, can undergo intramolecular Wittig reactions to afford the 4H-chromen-4-one core in high yields. organic-chemistry.org

Palladium-Catalyzed Carbonylative Cyclization: This modern approach involves the reaction of aryl iodides and 2-hydroxyacetophenones under carbon monoxide pressure, catalyzed by a palladium complex, to provide a wide variety of flavones (2-phenylchromones). organic-chemistry.org

Table 1: Overview of Cyclization Reactions for Chromone Synthesis
Cyclization MethodPrecursorsKey Reagents/CatalystsReference
Chalcone Pathway2'-Hydroxyacetophenones, Aromatic AldehydesBase (e.g., KOH), then Oxidizing Agent (e.g., I₂) researchgate.net
Acid-Catalyzed CondensationPhenolic compounds with acyl side chainsPOCl₃, Acetic Acid ijrpc.com
Enzymatic Oxidative Cyclizationo-Hydroxyphenyl enaminonesLipase, Peroxyacetic acid tandfonline.comtandfonline.com
Intramolecular Wittig ReactionSilyl esters of O-acylsalicylic acids(Trimethylsilyl)methylenetriphenylphosphorane organic-chemistry.org
Carbonylative CyclizationAryl iodides, 2-HydroxyacetophenonesPalladium complex, CO organic-chemistry.org

One-Pot Synthetic Strategies for Chromone Systems

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-pot methodologies have been developed for constructing the chromone system. These often involve tandem or domino reactions where multiple bonds are formed in a single synthetic operation. beilstein-journals.org

One such strategy involves an organobase-catalyzed Michael addition of a 1,3-dicarbonyl compound onto chromone-3-carboxylic acid. ua.ptresearchgate.net This reaction initiates a cascade involving decarboxylation and the opening of the pyran-4-one ring, followed by a subsequent ring closure of the Michael adduct to form new benzopyran-4-one derivatives. ua.ptresearchgate.net

Multicomponent reactions (MCRs) also provide an efficient route to chromone-related structures like 4H-pyrans and 4H-benzo[b]pyrans. scispace.comgrowingscience.comtandfonline.com A typical MCR for this purpose might involve the condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound in the presence of a suitable catalyst. scispace.comgrowingscience.com

Vilsmeier-Haack Reaction in Chromone Scaffold Construction

The Vilsmeier-Haack reaction is a powerful and widely used method, particularly for the synthesis of 3-formylchromones (4-oxo-4H-1-benzopyran-3-carbaldehydes). researchgate.netnih.gov This reaction typically uses a formylating reagent, such as phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which reacts with substituted 2-hydroxyacetophenones. nih.govijpcbs.com The mechanism involves a double formylation followed by cyclization and dehydration to yield the 3-formylchromone in a single step. researchgate.net

The reaction is highly versatile, allowing for the synthesis of a wide range of substituted chromones by simply varying the substitution pattern on the starting 2-hydroxyacetophenone. nih.govsciforum.net For example, using 2,5-dihydroxyacetophenone as a starting material can yield 6-hydroxy-3-carbaldehyde chromone. ijpcbs.com These 3-formylchromone products are not only important chromone derivatives in their own right but also serve as crucial intermediates for further functionalization. sciforum.net

Strategies for Introducing the 2-Hydroxybenzoyl Moiety at the 6-Position

The introduction of a 2-hydroxybenzoyl group at the C-6 position of the chromone ring requires specific synthetic strategies that can direct the substitution to the desired location. This can be achieved through electrophilic substitution on a pre-formed chromone ring or by constructing the ring from a precursor that already contains the necessary structural elements.

Condensation Reactions Involving 2-Hydroxyarylaldehydes

While direct condensation with 2-hydroxyarylaldehydes is less common for forming a benzoyl linkage, related electrophilic acylation reactions are a primary method for introducing acyl groups onto aromatic rings. A Friedel-Crafts acylation or a similar reaction using a derivative of 2-hydroxybenzoic acid (salicylic acid) could be employed to attach the 2-hydroxybenzoyl moiety to the 6-position of the chromone nucleus. The ether oxygen in the chromone ring is an activating, ortho-, para-directing group, which would favor substitution at the C-6 and C-8 positions.

Alternatively, a Fries rearrangement offers a potential pathway. In this approach, a 6-hydroxychromone could be acylated with a 2-hydroxybenzoyl derivative to form an ester. Subsequent treatment with a Lewis acid could then induce the rearrangement of the acyl group from the phenolic oxygen to the C-6 position of the chromone ring.

Reactions with 3-Formylchromone Intermediates

3-Formylchromones are versatile building blocks due to the presence of multiple reactive sites, including the aldehyde group and the electrophilic C-2 carbon of the Michael system. d-nb.inforesearchgate.net Their reactivity can be harnessed to synthesize complex heterocyclic systems. nih.govmdpi.com

The reaction of 3-formylchromone with various nucleophiles is a well-documented process. nih.govmdpi.com Condensation reactions typically occur at the aldehyde function. For instance, 3-formylchromone readily reacts with active methylene (B1212753) compounds like malonic acid derivatives, often in the presence of a base. mdpi.com

A plausible, albeit complex, strategy to introduce a 6-(2-hydroxybenzoyl) moiety could involve a multi-step sequence starting from a 6-substituted-3-formylchromone. The aldehyde at the C-3 position can be used to construct a side chain, which is then transformed into the desired benzoyl group. More directly, the electron-deficient C-2 position is susceptible to nucleophilic attack. d-nb.infoacs.org A reaction with a suitable phenol (B47542) derivative under basic conditions could lead to a Michael adduct. Subsequent cyclization, rearrangement, or oxidation steps might then be envisioned to form the target structure. The versatility of the 3-formylchromone intermediate allows for its use in diverse transformations leading to a variety of fused and substituted heterocyclic systems. researchgate.net

Table 2: Potential Strategies for 6-Position Functionalization
StrategyKey Intermediate/PrecursorGeneral Reaction TypeDescription
Electrophilic Acylation4H-1-Benzopyran-4-oneFriedel-Crafts AcylationDirect acylation of the chromone ring at the C-6 position using a 2-hydroxybenzoyl source and a Lewis acid catalyst.
Fries Rearrangement6-Hydroxy-4H-1-benzopyran-4-oneAcyl RearrangementEsterification of 6-hydroxychromone followed by a Lewis acid-catalyzed rearrangement of the acyl group to the C-6 position.
Michael Addition/Condensation3-Formyl-4H-1-benzopyran-4-oneNucleophilic AdditionReaction with a nucleophile at the C-2 position or condensation at the formyl group as part of a multi-step synthesis to build the desired substituent. nih.govacs.org

Targeted Functionalization and Substitution at the 6-Position

The introduction of a 2-hydroxybenzoyl group at the 6-position of the 4H-1-benzopyran-4-one (chromone) nucleus is a key synthetic challenge that is primarily addressed through electrophilic aromatic substitution reactions. The two most prominent methods for this transformation are the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation: This reaction is a cornerstone for acylating aromatic rings. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing the target compound, a chromone substrate is reacted with a 2-hydroxybenzoyl chloride (or a protected version, such as 2-methoxybenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com The reaction's regioselectivity is governed by the existing substituents on the chromone ring. For instance, a hydroxyl or methoxy (B1213986) group at the 7-position would direct the incoming acyl group to the C6 and C8 positions. The choice of solvent and temperature can be optimized to favor substitution at the desired 6-position. The primary challenge lies in the potential for the Lewis acid to complex with the carbonyl group of the chromone and the hydroxyl group of the benzoyl moiety, often necessitating the use of protecting groups and stoichiometric amounts of the catalyst. organic-chemistry.org

Fries Rearrangement: This powerful reaction transforms a phenolic ester into a hydroxy aryl ketone, catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com To achieve substitution at the 6-position, one would typically start with a 7-hydroxy-4H-1-benzopyran-4-one. This starting material is first esterified with salicylic (B10762653) acid (or its derivative) to form 4-oxo-4H-1-benzopyran-7-yl 2-hydroxybenzoate. Subsequent treatment with a Lewis acid (e.g., AlCl₃, TiCl₄, BF₃) induces the migration of the acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgsigmaaldrich.com The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Low temperatures generally favor the formation of the para-isomer (C8-acylation in this case), while higher temperatures promote the formation of the ortho-isomer (C6-acylation). wikipedia.orgajchem-a.com This temperature dependence provides a critical tool for directing the functionalization to the target 6-position. A photo-Fries rearrangement, which proceeds via a radical mechanism in the presence of UV light, offers an alternative, often catalyst-free, method. sigmaaldrich.com

Synthesis of Structural Analogues and Derivatives of 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one

The synthesis of structural analogues allows for the systematic exploration of structure-activity relationships. Modifications can be introduced on the benzoyl ring or by altering substituents on the main chromone framework.

Modifications on the Benzoyl Ring and its Hydroxyl Groups

Creating analogues with varied substitution patterns on the benzoyl moiety is readily achievable by employing substituted benzoyl chlorides or carboxylic acids in the synthetic schemes described above. For example, using 3-methoxybenzoyl chloride in a Friedel-Crafts reaction with a suitable chromone precursor would yield a 6-(3-methoxybenzoyl) derivative. Similarly, a range of substituted salicylic acid derivatives can be used in the esterification step prior to the Fries rearrangement to generate diverse analogues.

Post-synthesis modification of the hydroxyl groups offers another avenue for derivatization. The phenolic hydroxyl group on the benzoyl ring can undergo various transformations:

Etherification: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., K₂CO₃) can convert the hydroxyl group into an alkoxy group.

Esterification: Acylation with acid chlorides or anhydrides can transform the hydroxyl group into an ester.

Protection/Deprotection: The hydroxyl group can be protected, for instance as a silyl ether, to allow for selective reactions on other parts of the molecule, and then deprotected under specific conditions. nih.gov

These modifications allow for the fine-tuning of the molecule's electronic and steric properties.

Substituent Effects on Reaction Pathways and Synthetic Yields

The success of Friedel-Crafts acylation and Fries rearrangement is profoundly influenced by the electronic and steric nature of the substituents on both the chromone and the acylating agent. researchgate.netrsc.org

Electronic Effects:

Activating Groups: Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) on the chromone ring enhance the nucleophilicity of the aromatic system, thereby accelerating the rate of electrophilic substitution and generally leading to higher yields. researchgate.net For example, a 7-hydroxy or 7-methoxy group makes the C6 and C8 positions particularly reactive.

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, halides) on the chromone ring decrease its reactivity towards electrophiles. libretexts.orglibretexts.org Friedel-Crafts reactions often fail with strongly deactivated aromatic rings. youtube.com The acyl group introduced by the reaction is itself deactivating, which conveniently prevents polyacylation. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Influence of Substituents on Synthetic Yield in Friedel-Crafts Acylation
Substituent on Chromone Ring (at C7)Electronic EffectExpected Impact on Reaction RateTypical Yield Range
-OHStrongly ActivatingIncreaseGood to Excellent
-OCH₃Strongly ActivatingIncreaseGood to Excellent
-CH₃ActivatingModerate IncreaseModerate to Good
-HNeutralBaselineModerate
-ClDeactivatingDecreaseLow to Moderate
-NO₂Strongly DeactivatingSignificant Decrease / No ReactionVery Low / None

Green Chemistry Principles in Synthetic Design and Execution

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. researchgate.net Several strategies can be applied to the synthesis of this compound and its analogues.

Alternative Catalysts: Traditional Friedel-Crafts and Fries reactions often require stoichiometric or excess amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant waste during workup. organic-chemistry.org Greener alternatives include the use of solid acid catalysts such as zeolites or heteropolyacids, which are often reusable and easily separated from the reaction mixture. ijmrset.com Zinc oxide (ZnO) has also been reported as an effective catalyst for Friedel-Crafts acylation. organic-chemistry.org

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions, often with microwave assistance, can dramatically reduce waste and energy consumption. ias.ac.ingrowingscience.com Where solvents are necessary, replacing hazardous chlorinated solvents (e.g., dichloromethane) with more benign alternatives like ionic liquids is a viable green strategy. ijmrset.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with fewer byproducts in a fraction of the time required for conventional heating. rsc.orgat.uamdpi.comresearchgate.netnih.gov This technique has been successfully applied to various steps in the synthesis of chromone derivatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are excellent examples of atom-economical processes that can be applied to the synthesis of complex heterocyclic systems like chromones. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Methods
ParameterConventional Method (e.g., AlCl₃ in CS₂)Green Alternative
CatalystStoichiometric, corrosive AlCl₃Catalytic, reusable solid acids (e.g., zeolites)
SolventHazardous (e.g., CS₂, nitrobenzene)Benign solvents (e.g., ionic liquids) or solvent-free
Energy SourceConventional heating (hours)Microwave irradiation (minutes)
WorkupAqueous quench, significant wasteSimple filtration of catalyst
Overall Environmental ImpactHighLow

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Theory

Theoretical investigations into molecules similar to 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one routinely utilize quantum chemical calculations to understand their electronic nature.

Calculation of Quantum Chemical Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity profile.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These parameters are instrumental in comparing the reactivity of different molecules within a series. researchgate.net

Conformational Analysis and Energy Landscape Exploration

The flexibility of a molecule, particularly around single bonds, gives rise to different spatial arrangements known as conformers. Understanding the relative energies of these conformers is key to predicting the molecule's preferred shape.

Structure Activity Relationship Sar Studies

Influence of the 6-(2-Hydroxybenzoyl) Substituent on Compound Activity

The 6-(2-Hydroxybenzoyl) moiety plays a critical role in defining the therapeutic potential of the parent molecule. Its specific placement and functional groups are key determinants of the compound's interaction with biological targets.

The position of the hydroxyl group on the benzoyl substituent significantly alters the molecule's chemical properties and, consequently, its biological activity. Altering the hydroxyl group's position affects hydrogen-bonding capacity, lipophilicity, and steric profile, which can fundamentally change receptor affinity and metabolic processing. researchgate.net

The ortho-position of the hydroxyl group in the 6-(2-Hydroxybenzoyl) substituent is particularly significant. This specific arrangement allows for the formation of a strong intramolecular hydrogen bond (IMHB) with the oxygen atom of the adjacent benzoyl carbonyl group. This interaction is not possible for isomers where the hydroxyl group is in the meta (3-hydroxy) or para (4-hydroxy) position. The presence of this IMHB imparts a more planar and rigid conformation to the substituent, which can be crucial for fitting into the specific binding pocket of a biological target. The absence of this bond in meta and para isomers results in greater conformational flexibility, which may be detrimental or beneficial depending on the target's structural requirements.

The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. researchgate.netnih.gov In the 6-(2-Hydroxybenzoyl) configuration, the 2-hydroxyl group's primary role is as a hydrogen bond donor to the neighboring carbonyl oxygen, forming a stable six-membered quasi-ring. acs.orgmdpi.com This intramolecular hydrogen bond is a powerful modulator of the molecule's physicochemical properties.

Quantum chemical calculations and infrared spectra of 2-hydroxybenzoyl compounds confirm the existence and strength of this IMHB. acs.org The energy gain from forming this bond can serve as a driving force for certain biological activities, such as radical scavenging. nih.gov For instance, a molecule that can form a strong IMHB after donating a different phenolic hydrogen may exhibit enhanced antioxidant activity because the formation of the IMHB stabilizes the resulting radical. nih.gov This intramolecular interaction locks the substituent's conformation, which can enhance binding affinity to a specific receptor by reducing the entropic penalty of binding. nih.gov Disruption of this IMHB, either through steric hindrance or by interaction with a biological target, can significantly impact the molecule's activity. researchgate.net

Substituent Effects on the 4H-1-Benzopyran-4-one Core Activity

Modifications to the core 4H-1-benzopyran-4-one structure are a common strategy for optimizing the activity of lead compounds. The type, number, and position of substituents are vital in determining the resulting pharmacological effects. researchgate.net

The C-2, C-3, C-7, and C-8 positions of the chromone (B188151) ring are frequent targets for chemical modification to enhance biological activity. SAR studies on related chromanone analogs have shown that substitutions at the C-2, C-3, C-6, and C-7 positions can yield effective antidiabetic and antioxidant compounds. nih.gov The C-2 position is often substituted with various aryl or alkyl groups, which can influence properties like lipophilicity and steric bulk, thereby affecting how the molecule interacts with target proteins. Similarly, the C-3 position is often modified, with research on 3-formylchromone derivatives showing potent biological activities. nih.gov Substitutions on the benzo portion of the core, particularly at the C-7 and C-8 positions, also play a crucial role. For example, in one series of anticancer agents, the presence of a hydroxyl group at C-7 was found to be important for activity. ijrar.org

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
C-2 Aromatic groups, Alkyl groupsCan significantly alter lipophilicity and steric interactions, crucial for cytotoxic activity. nih.gov
C-3 Formyl group, Heterocyclic ringsOften serves as a handle for further derivatization; crucial for topoisomerase inhibition and other activities. nih.gov
C-7 Hydroxyl group, Methoxy (B1213986) groupImportant for antioxidant and anti-inflammatory activity; can participate in hydrogen bonding with target residues. ijrar.org
C-8 Halogens, Alkyl groupsCan modulate electronic properties and steric profile of the benzo ring. researchgate.net

The electronic nature of substituents on the chromone ring has a profound impact on the molecule's reactivity and its ability to engage in non-covalent interactions with biological targets. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halogen atoms (-F, -Cl), decrease the electron density of the aromatic ring through inductive and/or resonance effects. lasalle.edu The addition of EWGs can enhance interactions with electron-rich pockets in a target protein and can increase the acidity of nearby protons. In some studies on chromone derivatives, the presence of EWGs at positions 5, 6, and 7 led to improved anticancer activity. nih.gov Specifically, attaching a fluorine atom at the C-6 position produced more active anticancer compounds than derivatives with chloro or methyl groups at the same position. nih.gov

Electron-Donating Groups (EDGs) , such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups (-CH3), increase the electron density of the aromatic ring. lasalle.edu This can enhance interactions with electron-deficient areas of a target and can influence the molecule's metabolic stability. However, the effect is highly context-dependent; in some cases, EDGs can decrease activity by creating unfavorable electronic or steric interactions. nih.gov

Group TypeExample SubstituentsGeneral Effect on Chromone RingImpact on Biological ActivityReference
Electron-Withdrawing (EWG) -NO₂, -CN, -F, -ClDecreases electron density.Often increases activity; a fluorine at C-6 enhanced anticancer potency. nih.gov
Electron-Donating (EDG) -OH, -OCH₃, -CH₃Increases electron density.Highly variable; can increase or decrease activity depending on the specific target and interactions. lasalle.edunih.gov

Integrated Experimental and Computational SAR Methodologies

Modern drug discovery relies heavily on the integration of experimental biological assays with computational modeling to build comprehensive SAR models. This synergistic approach accelerates the identification and optimization of lead compounds.

Experimental methods, such as in vitro enzyme inhibition assays and cell-based activity screens, provide the essential data on which SAR models are built. These assays quantify the biological activity of synthesized derivatives, allowing for direct comparison of different structural modifications.

Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide insights into the underlying reasons for observed SAR trends. researchgate.netnih.gov

QSAR: This method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), a predictive model can be generated. researchgate.net This model can then be used to forecast the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives and prioritizing synthetic efforts. researchgate.net

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the three-dimensional structure of its biological target (e.g., an enzyme or receptor). nih.govnih.gov Docking studies can predict the preferred binding orientation of a compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is invaluable for understanding why certain structural features enhance activity and for designing new molecules with improved binding affinity. researchgate.net

By combining the predictive power of QSAR and the visual, interaction-based insights from molecular docking with real-world experimental data, researchers can develop a robust understanding of the SAR for a given chemical series, leading to a more rational and efficient drug design process. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data specifically for the compound “6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one” is not available. Synthesis and characterization reports for a wide range of related chromone, flavone (B191248), and benzophenone derivatives have been published; however, specific research detailing the advanced structural elucidation of this compound, as required by the outlined sections, could not be located.

Therefore, it is not possible to provide the requested detailed analysis, including data tables for NMR chemical shifts, discussion of 2D-NMR experiments, Lanthanide Induced Shift studies, or specific vibrational band assignments for this particular molecule. Generating such an article would require speculative data that is not supported by published research, thereby failing to meet the required standards of scientific accuracy.

Advanced Spectroscopic and Crystallographic Characterization

Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one. Unlike standard mass spectrometry, HRMS provides exact mass measurements, which allows for the calculation of the molecular formula with a high degree of confidence. scielo.br Techniques such as gas chromatography-electron ionization-high resolution time-of-flight mass spectrometry (GC-EI-HR-qToF-MS) are employed for such analyses, often requiring derivatization to enhance the volatility and thermal stability of the analyte. kobv.de

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), offers a detailed map of the compound's structure. semanticscholar.org The fragmentation pattern is characteristic of the molecule and provides evidence for its structural features. For a compound like this compound, which belongs to the broader class of coumarins and chromones, the fragmentation pathways are predictable. kobv.de

Common fragmentation routes for related benzopyranone structures involve:

Inductive Cleavage: The acyl or benzoyl side chain is often subject to cleavage.

Retro-Diels-Alder (RDA) reactions: A characteristic fragmentation for the chromone (B188151) ring system, leading to the cleavage of the heterocyclic ring.

Loss of Small Molecules: Ejection of stable neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO2) is a common feature. scielo.br

The study of protonated hydroxybenzophenone isomers via CID has shown that fragmentation pathways are highly dependent on the position of substituents, which influences proton mobility and the stability of resulting fragment ions. semanticscholar.org This highlights the power of fragmentation analysis in distinguishing between isomers. semanticscholar.org The specific fragmentation pattern for this compound would be established by identifying the major fragment ions and proposing logical cleavage pathways, as illustrated in the table below.

Table 1: Predicted HRMS Fragmentation Data for this compound Note: This table is predictive and based on the fragmentation of similar structures. Actual experimental values may vary.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Pathway
[M-CO]+ Loss of Carbon Monoxide Cleavage from the pyran-4-one ring
[M-C7H5O]+ Loss of the benzoyl radical Cleavage of the bond connecting the two ring systems
[M-C7H6O]+ Loss of the hydroxybenzoyl group Cleavage and hydrogen transfer
[C8H5O2]+ Benzopyranone fragment RDA fragmentation of the central structure
[C7H5O]+ Hydroxybenzoyl fragment Cleavage of the central C-C bond

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise coordinates of each atom in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in this compound. The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. uobasrah.edu.iq

For related benzopyran compounds, crystallographic studies have successfully determined key structural parameters. nih.gov These studies typically reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. For instance, in similar structures, the C1-N1 bond length of 1.343(4) Å indicates a partial double bond character. mdpi.com

Conformation: The planarity of the benzopyran and benzoyl rings and the dihedral angle between them. In a related structure, the benzopyran ring was found to be planar with a maximum deviation of 0.079 (2) Å and almost perpendicular to the adjacent phenyl ring. nih.gov

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For example, related compounds have been found to crystallize in monoclinic (P21/c) or triclinic (P-1) systems. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Benzopyran Derivative Note: This data is from a related structure, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, to illustrate typical parameters. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 13.4925
b (Å) 12.8162
c (Å) 11.5231
β (°) 99.0401
Volume (ų) 1967.85
Z 4
Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by non-covalent supramolecular interactions. These interactions are crucial for the stability of the crystal structure. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.govmdpi.comnih.gov

For a molecule containing hydroxyl (-OH) and carbonyl (C=O) groups like this compound, the dominant interactions are expected to be:

Hydrogen Bonding: Strong O-H···O hydrogen bonds are likely to form between the hydroxyl group of one molecule and the carbonyl oxygen of another, creating robust networks. nih.gov

Van der Waals forces: H···H, C···H, and O···H contacts are ubiquitous and collectively play a major role in the crystal packing. nih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule upon absorption or emission of light, providing information on the conjugated π-system.

UV-Visible Absorption Spectroscopy and Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light in the 200-800 nm range. For organic molecules with unsaturated groups (chromophores), this absorption corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. libretexts.org The structure of this compound contains an extended conjugated system encompassing both aromatic rings and the carbonyl group.

The expected electronic transitions for this molecule include:

π → π transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic compounds, multiple π → π* bands are often observed. up.ac.za For example, benzene (B151609) shows strong absorption near 180 nm and 200 nm, with a weaker, structured band around 254 nm. libretexts.org Extended conjugation, as seen in the target molecule, typically causes a bathochromic (red) shift to longer wavelengths. researchgate.net

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to a π* antibonding orbital. libretexts.org These transitions are often observed as a shoulder on the main π → π* absorption band. libretexts.org

The solvent can influence the position of absorption maxima; polar solvents tend to cause a blue shift (hypsochromic) for n → π* transitions and a red shift (bathochromic) for π → π* transitions. tanta.edu.eg

Table 3: Typical UV-Visible Absorption Data for Conjugated Benzopyranone Systems Note: This table presents typical wavelength ranges and molar absorptivity values for the class of compounds.

Transition Type Typical λmax (nm) Typical Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* 220 - 300 10,000 - 50,000
π → π* (extended conjugation) 300 - 400 5,000 - 25,000
n → π* 350 - 450 10 - 500

Fluorescence Spectroscopy for Emission Profile and Quantum Yield

Fluorescence spectroscopy involves exciting a molecule at its absorption wavelength and measuring the light it emits as it returns to the ground state. The emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (a Stokes shift). nih.gov

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net Quantum yields can range from 0 (non-fluorescent) to 1 (highly fluorescent). They are often determined relative to a standard compound with a known quantum yield. researchgate.net

The quantum yield is highly sensitive to molecular structure and environment. Factors that can reduce the quantum yield include:

Molecular Rigidity: Increased flexibility allows for energy loss through non-radiative pathways like vibrations, thus decreasing fluorescence.

Solvent Effects: The polarity and viscosity of the solvent can influence the stability of the excited state and affect the rates of radiative and non-radiative decay. nih.gov

Presence of Quenchers: Other molecules in the solution can deactivate the excited state through collisional quenching.

For a molecule like this compound, the presence of the extended π-system suggests the potential for fluorescence. However, the rotational freedom between the benzoyl and benzopyranone moieties could provide a non-radiative decay pathway, potentially lowering the quantum yield. The exact emission profile and quantum yield would need to be determined experimentally in various solvents.

Chemical Transformations and Reactivity

Reactivity of the 4H-1-Benzopyran-4-one Core

The chromone (B188151) scaffold is a versatile building block in organic synthesis, known to participate in a wide range of chemical reactions. ipb.pt Its reactivity is primarily centered around the γ-pyrone ring, which contains a carbonyl group, an ether linkage, and an α,β-unsaturated system.

A characteristic reaction of the chromone core is its susceptibility to ring opening upon treatment with nucleophiles. tandfonline.comtutorsglobe.com The electron-deficient C-2 position is the typical site of initial attack by a nucleophile, leading to the cleavage of the pyrone ring. tandfonline.comresearchgate.net This is often followed by recyclization to form new heterocyclic systems. tandfonline.com

For instance, nitrogen and carbon nucleophiles readily attack the C-2 position, causing the γ-pyrone ring to open. The resulting intermediate can then undergo various types of recyclization, depending on the nature of the nucleophile and the reaction conditions. researchgate.net This ring-opening/ring-closure sequence has been utilized to synthesize a variety of other heterocyclic compounds, such as pyrazoles, isoxazoles, pyridines, and pyrimidines. tandfonline.com In the presence of a strong base like sodium hydroxide, the pyrone ring can be degraded, as seen in the reaction of chromone-3-carboxylic acid, which can lead to intermediates like ω-formyl-2-hydroxyacetophenone. researchgate.net This reactivity highlights the potential of the chromone ring in 6-(2-hydroxybenzoyl)-4H-1-benzopyran-4-one to be transformed into other complex molecular architectures.

A plausible mechanism for the ring opening of a chromone involves the nucleophilic attack at the C2 position, leading to the cleavage of the C2-O1 bond and formation of a keto-enol intermediate. acs.org This intermediate can then either re-cyclize or undergo further transformations.

The chromone ring possesses two primary sites for nucleophilic attack: the C-4 carbonyl carbon and the C-2 carbon of the α,β-unsaturated system. wikipedia.org Softer nucleophiles typically add to the C-2 position via a conjugate or Michael addition, which can initiate ring-opening pathways. tutorsglobe.comwikipedia.org Harder nucleophiles, such as Grignard reagents, are more likely to attack the carbonyl carbon at the C-4 position. tutorsglobe.com

The Michael addition of nucleophiles to the chromone core is a well-established method for derivatization. rsc.orgrsc.orgresearchgate.net This 1,4-addition to the enone system leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the C-2 position. wikipedia.org The reaction is often facilitated by a base and can be a key step in tandem reactions to build more complex polycyclic structures. rsc.org

Nucleophile Type Site of Attack Reaction Type Potential Outcome
Soft Nucleophiles (e.g., amines, thiols)C-2Michael AdditionRing opening, formation of new heterocycles
Hard Nucleophiles (e.g., Grignard reagents)C-4 (Carbonyl)1,2-AdditionFormation of tertiary alcohols
Enolates (e.g., from β-ketoesters)C-2Michael AdditionBenzannulation and transesterification

The benzene (B151609) portion of the chromone ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents. The ether oxygen of the pyran ring acts as an activating, ortho-, para-directing group, while the carbonyl group is deactivating and meta-directing. For the unsubstituted chromone, electrophilic attack, such as nitration, occurs preferentially at the C-6 position under forcing conditions (fuming nitric acid and concentrated sulfuric acid). tutorsglobe.comrushim.ru

In the case of this compound, the C-6 position is already occupied. The directing effects of the ether oxygen (activating towards C-5 and C-7) and the deactivating benzoyl group at C-6 will influence the position of further substitution. Halogenation reactions, such as bromination and chlorination, have been shown to occur on the chromone nucleus, often at the C-3 position through an addition-elimination mechanism or directly on the benzene ring depending on the conditions and existing substituents. rsc.org For instance, iodine(III)-mediated halogenation can introduce a halogen at the C-3 position with excellent regioselectivity. rsc.org

The α,β-unsaturated double bond (C2-C3) in the pyrone ring allows the chromone system to participate in cycloaddition reactions. ipb.pt Chromones can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition, to form new six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction provides a powerful method for constructing complex polycyclic structures fused to the chromone core. ipb.pt

Furthermore, chromones can undergo [3+2] cycloaddition reactions. For example, visible-light-mediated [3+2]-cycloaddition has been used to synthesize hybrid molecules containing both chromone and cyclopentane (B165970) rings. nih.gov Annulation reactions, where a new ring is formed on the existing chromone scaffold, are also possible. These can be achieved through various strategies, including domino reactions that involve initial C-H activation or Michael addition followed by cyclization. acs.orgresearchgate.net

Reaction Type Role of Chromone Reactant Partner Product Type
Diels-Alder [4+2] CycloadditionDienophileConjugated DieneFused Cyclohexene Derivatives
1,3-Dipolar [3+2] CycloadditionDipolarophile1,3-Dipole (e.g., Azide)Fused Five-Membered Heterocycles
[2+2] PhotocycloadditionEnoneAlkeneFused Cyclobutane Derivatives acs.org
AnnulationSubstrateVarious (e.g., enaminones, alkenes)Fused Polycyclic Systems

The chromone system can undergo both oxidation and reduction reactions, targeting the pyrone ring. Reduction of the chromone nucleus can be achieved using various reagents. Catalytic hydrogenation is a common method to reduce the aromatic rings of 4-chromanones, which are related structures. lookchem.comdocumentsdelivered.comazom.com Depending on the catalyst and reaction conditions, either the C2-C3 double bond, the C-4 carbonyl group, or both can be reduced. For example, catalytic hydrogenation over ruthenium can lead to perhydro alcohols as the major products. lookchem.com This suggests that the double bond and carbonyl group in this compound could be selectively or fully reduced.

Oxidation of the chromone core is less common but can be achieved. For instance, oxidative halogenation using an iodine(III) catalyst can introduce a halogen at the C-3 position. rsc.org

Reactivity of the 2-Hydroxybenzoyl Substituent

The 2-hydroxybenzoyl group at the C-6 position introduces additional reaction sites to the molecule. This substituent is an ortho-hydroxyaryl ketone, and its reactivity is characterized by the phenolic hydroxyl group and the ketone carbonyl group. researchgate.netacs.org

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions such as O-alkylation and O-acylation to occur. The proximity of the hydroxyl group to the ketone's carbonyl group allows for intramolecular hydrogen bonding, which can influence the reactivity of both functional groups. This arrangement can also facilitate chelation with metal ions.

The carbonyl group of the benzoyl substituent behaves as a typical ketone. It is susceptible to nucleophilic addition reactions. masterorganicchemistry.com Furthermore, the ortho-hydroxyl group can participate in cyclization reactions. For example, 2'-hydroxyaryl ketones can react with amines in the presence of a ruthenium catalyst to form 3-substituted flavanone (B1672756) products through a deaminative coupling reaction. acs.org This indicates that the 2-hydroxybenzoyl moiety in the target compound could potentially be used as a handle to construct additional fused ring systems.

Chemical Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group on the benzoyl moiety is a primary site for chemical modification due to its acidic proton and nucleophilic oxygen atom.

Esterification: Esterification of the hydroxyl group can be achieved through reaction with various acylating agents. This transformation is crucial for modifying the compound's polarity and biological properties. The reaction typically proceeds by converting the carboxylic acid to a more reactive species (like an acid chloride or anhydride) or by using a coupling agent.

Reaction with Acid Chlorides/Anhydrides: In the presence of a base such as pyridine (B92270) or triethylamine, the hydroxyl group can react with acid chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) to form the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct.

Fischer Esterification: Direct reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) can also yield the ester, though this method is reversible and may require removal of water to drive the reaction to completion.

Etherification: Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). This is commonly performed via the Williamson ether synthesis.

Williamson Ether Synthesis: This method involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an alkyl halide (R'-X) yields the desired ether. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Below is a table illustrating potential ester and ether derivatives of this compound.

Modification Reagent Example Potential Product Name
AcetylationAcetic Anhydride2-(6-Benzoyl-4-oxo-4H-1-benzopyran-2-yl)phenyl acetate
BenzoylationBenzoyl Chloride2-(6-Benzoyl-4-oxo-4H-1-benzopyran-2-yl)phenyl benzoate
MethylationMethyl Iodide6-(2-Methoxybenzoyl)-4H-1-benzopyran-4-one
EthylationEthyl Bromide6-(2-Ethoxybenzoyl)-4H-1-benzopyran-4-one

Reactions on the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Cross-Coupling)

The two phenyl rings in the molecule—the chromone's benzene ring and the benzoyl substituent's phenyl ring—are subject to electrophilic aromatic substitution. The existing substituents will direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic rings towards electrophiles is influenced by the activating/deactivating nature of the substituents.

On the Chromone Ring: The benzoyl group at the 6-position is an electron-withdrawing group, which deactivates the chromone's benzene ring towards EAS and will direct incoming electrophiles to the meta positions (relative to the benzoyl group), i.e., positions 5 and 7.

On the Benzoyl Phenyl Ring: The hydroxyl group is a strong activating group and an ortho-, para-director. The carbonyl group of the benzoyl moiety is a deactivating meta-director. The combined effect would likely direct incoming electrophiles to the positions ortho and para to the hydroxyl group.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl/alkyl group.

Cross-Coupling Reactions: To perform cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a halogen substituent is typically required on one of the aromatic rings. If a bromo or iodo derivative of this compound were synthesized (via EAS), it could then undergo palladium-catalyzed cross-coupling reactions with various partners (boronic acids, alkenes, alkynes) to form new carbon-carbon bonds.

Selective Derivatization Strategies for Enhanced Reactivity

Achieving selective derivatization of this compound is key to developing derivatives with enhanced or specific reactivity for various applications.

Protection-Deprotection Strategy: To selectively modify one part of the molecule while leaving another unchanged, protecting groups can be employed. For instance, the phenolic hydroxyl group could be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before performing reactions on the chromone ring. The protecting group can then be removed under specific conditions to yield the selectively modified product.

Orthogonal Strategies: When multiple reactive sites are present, using orthogonal protecting groups allows for the selective deprotection and reaction at one site without affecting the others.

Directed Ortho-Metalation (DoM): The hydroxyl group and the benzoyl carbonyl group can act as directing groups in ortho-metalation reactions. By treating the molecule with a strong base like an organolithium reagent, a proton ortho to one of these directing groups can be abstracted, creating a nucleophilic site for reaction with various electrophiles. This strategy allows for highly regioselective functionalization of the aromatic rings.

The strategic application of these derivatization methods would enable the synthesis of a library of compounds based on the this compound scaffold, allowing for the fine-tuning of its chemical and biological properties.

Photophysical Properties and Potential for Fluorescent Probes

Fluorescence Characteristics and Spectral Analysis

The fluorescence of 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one is anticipated to be distinct from simple aromatic fluorophores, primarily due to the ESIPT process.

Upon absorption of a photon, the molecule is promoted from its ground state (E) to a Franck-Condon excited state (E*), both of which exist in the stable "enol" tautomeric form. Following excitation, two competing de-excitation pathways can result in fluorescence:

Normal Fluorescence: A portion of the excited molecules may relax directly from the E* state back to the ground state, emitting a photon. This results in a "normal" fluorescence band with a relatively small Stokes shift.

Tautomer Fluorescence: The majority of excited molecules are expected to undergo an ultrafast (femtosecond to picosecond timescale) proton transfer to form an excited-state "keto" tautomer (K*). This tautomer then fluoresces, relaxing to its unstable ground state (K) before rapidly reverting to the stable enol form (E). This process yields a second, anomalous emission band with a very large Stokes shift, significantly red-shifted from the absorption maximum.

This dual-emission property is a hallmark of many ESIPT-capable molecules. The presence and relative intensity of the two bands can be highly dependent on environmental factors.

Illustrative Photophysical Data for a Typical ESIPT Fluorophore

PropertyEnol Form (Normal Emission)Keto Tautomer (ESIPT Emission)
Absorption Maxima (λ_abs) ~350 nm-
Emission Maxima (λ_em) ~400-450 nm~550-600 nm
Stokes Shift ~50-100 nm~200-250 nm

Note: This table provides representative values for a compound exhibiting ESIPT to illustrate the concept of dual emission and large Stokes shift. Specific values for this compound require experimental verification.

The ESIPT process itself is a non-radiative decay pathway for the E* state, meaning it competes directly with the normal fluorescence. Because the proton transfer is typically extremely fast, the lifetime of the E* state is very short, and its fluorescence quantum yield is often low. Conversely, if the K* state is highly emissive, a strong tautomer fluorescence will be observed. The efficiency of ESIPT and the subsequent keto emission can be influenced by factors that restrict molecular motion or alter the energy landscape, such as solvent viscosity and temperature.

A key feature of ESIPT-based fluorescence is an exceptionally large Stokes shift, often exceeding 150-200 nm. This large separation between the absorption and emission maxima is highly advantageous for fluorescence-based applications, as it minimizes self-absorption and reduces interference from background scatter, leading to improved signal-to-noise ratios.

Solvatochromism refers to the change in the color of a substance (and thus its spectral properties) when it is dissolved in different solvents. The enol and keto tautomers of this compound are expected to have different dipole moments. The excited keto tautomer (K), in particular, often exhibits a more pronounced charge-separated character. Consequently, an increase in solvent polarity is likely to stabilize the K state more than the E* state. This stabilization can lead to a bathochromic (red) shift in the tautomer emission band. nih.govnih.gov The solvent's ability to form hydrogen bonds can also significantly perturb the intramolecular hydrogen bond, affecting the efficiency of the ESIPT process and thus the ratio of the two emission intensities. nih.gov

Mechanisms of Fluorescence (e.g., Excited State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT))

The dominant fluorescence mechanism is predicted to be ESIPT, a four-level photochemical cycle.

Excitation: The stable ground-state enol (E) absorbs a photon, transitioning to the excited-state enol (E*).

ESIPT: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, triggering an ultrafast transfer of the proton through the pre-existing hydrogen bond to form the excited keto tautomer (K*).

Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon, giving rise to the characteristic red-shifted fluorescence.

Reverse Transfer: The K tautomer is unstable in the ground state and rapidly undergoes a reverse proton transfer to regenerate the original stable enol form (E), completing the cycle.

While ESIPT is the primary expected mechanism, Intramolecular Charge Transfer (ICT) could also play a role. Upon excitation, there may be a redistribution of electron density between the chromone (B188151) moiety and the 2-hydroxybenzoyl substituent. This ICT character can influence the energy levels of the E* and K* states and may compete with or modulate the ESIPT process. For instance, in related flavonoid structures, ICT has been shown to impact the ESIPT pathway. nih.gov

Structure-Photophysical Property Relationships

The specific arrangement of the chromone and 2-hydroxybenzoyl groups dictates the photophysical behavior. Alterations to this structure would predictably modify its properties:

Substituents on the Aromatic Rings: Adding electron-donating groups (e.g., -OCH₃, -NR₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to either the chromone or benzoyl rings would alter the electron density distribution. This would tune the absorption and emission wavelengths and could influence the balance between ESIPT and potential ICT states. nih.gov

Steric Hindrance: Introducing bulky substituents near the bond connecting the two main parts of the molecule could affect the planarity and the optimal geometry for proton transfer, thereby influencing the efficiency and speed of the ESIPT process.

Hydrogen Bonding Site Modification: Replacing the phenolic proton with another group (e.g., a methyl group to form a methoxy) would completely inhibit the ESIPT mechanism, resulting in only conventional fluorescence from the modified structure.

Exploration as Fluorescent Probes in Chemical and Biological Systems

The predicted photophysical properties of this compound make it a highly promising candidate for the development of fluorescent probes.

Ratiometric Sensing: The dual-emission nature is ideal for ratiometric sensing. By measuring the ratio of the intensities of the enol and keto emission bands, one can obtain a quantitative measure of the local environment (e.g., polarity, viscosity, or hydrogen-bonding capacity) that is independent of the probe's concentration.

Large Stokes Shift: The large separation between excitation and emission minimizes background interference, making it suitable for complex environments like biological cells and tissues. mdpi.com

Environmental Sensitivity: The sensitivity of the emission spectrum to solvent properties (solvatochromism) can be harnessed to map polarity gradients within microheterogeneous systems, such as cell membranes or polymer matrices.

Bioimaging: Chromone-based fluorophores are often biocompatible, suggesting potential applications in live-cell imaging. nih.gov By attaching specific recognition units to the molecular scaffold, probes could be designed for the selective detection of biologically relevant analytes like metal ions or reactive oxygen species.

Applications in Advanced Materials Science and Sensor Development

Materials Science Applications

The structural features of 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one, including its planar chromone (B188151) core and the appended 2-hydroxybenzoyl group, provide a versatile platform for the design of advanced materials with tailored optical and structural properties.

Design of Luminescent Materials

The inherent fluorescence of the 4H-1-benzopyran-4-one (chromone) scaffold is a key attribute in the design of novel luminescent materials. The photophysical properties of these materials can be finely tuned by strategic chemical modifications. Research into related flavone (B191248) analogs has demonstrated that the introduction of specific functional groups can significantly influence the fluorescence quantum yield and emission wavelengths. For instance, the presence of hydroxyl groups can lead to excited-state intramolecular proton transfer (ESIPT), a process that often results in a large Stokes shift and dual emission, which are desirable properties for various optical applications.

While specific data on the luminescent properties of this compound are not extensively detailed in publicly available literature, the principles governing the fluorescence of related chromone and flavone derivatives provide a strong basis for its potential in this area. The 2-hydroxybenzoyl substituent is expected to play a crucial role in modulating the electronic transitions and, consequently, the luminescent behavior of the molecule.

Table 1: Potential Photophysical Characteristics of this compound based on Analogous Compounds

PropertyExpected CharacteristicRationale
Excitation Wavelength UV-A to near-visible regionBased on the extended π-conjugated system of the flavone core.
Emission Wavelength Blue to green regionTypical for many flavone and chromone derivatives.
Quantum Yield Moderate to highCan be influenced by solvent polarity and hydrogen bonding interactions.
Stokes Shift Potentially largeThe presence of the 2-hydroxybenzoyl group may facilitate ESIPT.

Development of Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for constructing complex and functional architectures from molecular building blocks. The structure of this compound, with its hydrogen bond donors (-OH group) and acceptors (C=O and ether oxygen), makes it an excellent candidate for the formation of well-defined supramolecular assemblies.

Crystal structure analyses of related heterocyclic compounds have revealed the critical role of hydrogen bonding and π-π stacking interactions in directing the self-assembly process. For instance, the crystal structure of 6-hydroxy-1,3-benzoxathiol-2-one demonstrates how O-H···O and C-H···O hydrogen bonds, along with face-to-face π–π interactions, can lead to highly ordered three-dimensional networks. researchgate.net It is highly probable that this compound would exhibit similar intermolecular interactions, leading to the formation of tapes, sheets, or other complex supramolecular motifs. The directionality and strength of these interactions can be influenced by the choice of solvent and the presence of other coordinating species.

Sensor Development and Technologies

The ability of this compound to exhibit changes in its photophysical properties in response to specific analytes makes it a valuable component in the development of chemical sensors.

Biosensing Applications and Mechanisms

Fluorescent chemosensors are powerful tools for detecting and quantifying biomolecules with high sensitivity and selectivity. The flavone core of this compound can serve as a fluorophore whose emission can be either enhanced or quenched upon interaction with a target biomolecule. ethz.ch The 2-hydroxybenzoyl group can act as a recognition site, facilitating specific binding to the analyte through interactions such as hydrogen bonding or hydrophobic interactions.

The primary mechanisms through which such biosensors operate include:

Fluorescence Quenching: The binding of a biomolecule can lead to a decrease in the fluorescence intensity of the sensor molecule. This can occur through various processes, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) if the biomolecule has a suitable energy acceptor.

Fluorescence Enhancement: Conversely, interaction with a target can restrict the intramolecular motion of the sensor molecule, leading to a reduction in non-radiative decay pathways and a subsequent increase in fluorescence intensity.

While specific studies detailing the use of this compound as a biosensor are limited, the principles have been demonstrated with analogous flavone derivatives for the detection of proteins like bovine serum albumin (BSA). ethz.ch

Ion and Small Molecule Monitoring

The strategic placement of hydroxyl and carbonyl groups in this compound creates potential binding sites for metal ions and other small molecules. The interaction with these analytes can induce a measurable change in the compound's absorption or fluorescence spectrum, forming the basis for a sensor.

For example, a naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate probe has been shown to selectively detect Fe³⁺ and Na⁺ ions through changes in its absorption and fluorescence properties. doaj.org This suggests that the 2-hydroxybenzoyl moiety can be an effective recognition unit for specific ions. The binding of a metal ion can perturb the electronic structure of the chromophore, leading to a chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching (CHEQ) effect.

Table 2: Potential Ion Sensing Capabilities of this compound

AnalytePotential Sensing MechanismExpected Spectroscopic Change
Transition Metal Ions (e.g., Fe³⁺, Cu²⁺) Coordination with hydroxyl and carbonyl groups.Fluorescence quenching or a shift in the emission maximum.
Alkali/Alkaline Earth Metal Ions (e.g., Na⁺, Mg²⁺) Formation of a stable complex.Changes in absorption or fluorescence intensity.
Anions (e.g., F⁻, CN⁻) Hydrogen bonding interactions.Alteration of the photophysical properties through modulation of ESIPT.

Real-Time Visualization in Chemical Processes

The responsive fluorescence of this compound holds promise for the real-time monitoring of chemical reactions and processes. By incorporating this compound into a reaction mixture, changes in the local chemical environment, such as pH, polarity, or the concentration of a specific reactant or product, could be tracked by observing the corresponding changes in its fluorescence signal.

This in-situ monitoring capability is highly valuable in process analytical technology (PAT) for optimizing reaction conditions, determining reaction kinetics, and ensuring product quality. While direct applications of this compound for real-time visualization have not been extensively reported, the use of fluorescent probes for monitoring enzymatic reactions and other chemical transformations is a well-established technique. nih.gov The sensitivity of this compound's fluorescence to its environment makes it a strong candidate for development in this area.

Future Research Directions

Advanced Synthetic Methodologies for Complex Analogues

The generation of a diverse library of analogues is fundamental to exploring the chemical space around 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one. While classical methods for chromone (B188151) synthesis, such as the Baker–Venkataraman rearrangement or Claisen condensation, provide foundational access to the core structure, future research must embrace more sophisticated and efficient synthetic strategies. ijrpc.com

A primary area of focus should be the development of late-stage functionalization techniques. Direct C-H bond activation has emerged as a powerful tool for the diversification of chromone and flavone (B191248) scaffolds, allowing for the introduction of various substituents at positions that are otherwise difficult to access. rhhz.netkaist.ac.krresearchgate.net Future work should aim to develop regioselective C-H functionalization protocols specific to the this compound backbone, enabling the synthesis of complex analogues with high precision and atom economy.

Furthermore, the adoption of flow chemistry methodologies could offer significant advantages over traditional batch synthesis. mdpi.com Continuous flow processes can provide better control over reaction parameters, improve safety for hazardous reactions, and facilitate rapid library synthesis. jst.org.in Investigating the translation of key synthetic steps to a flow-based system could accelerate the production of derivatives for further study.

Finally, exploring novel multicomponent reactions and domino reaction cascades could provide elegant and efficient pathways to structurally complex analogues from simple precursors. organic-chemistry.org These strategies minimize waste and purification steps, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Analogue Development.
MethodologyTraditional ApproachAdvanced (Future Direction)Key Advantages of Advanced Approach
Core FunctionalizationFunctionalization of starting materials prior to cyclization.Late-stage C-H activation on the pre-formed chromone ring. rhhz.netGreater synthetic efficiency, access to novel chemical space.
Reaction SetupBatch processing.Continuous flow chemistry. mdpi.comEnhanced safety, scalability, and reaction control.
Synthetic StrategyStepwise addition of substituents.Multicomponent and domino reactions. organic-chemistry.orgIncreased complexity in a single step, reduced waste.

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. While the general mechanisms for chromone formation are known, the influence of the specific 6-(2-hydroxybenzoyl) substituent on reaction pathways, intermediates, and transition states remains to be explored.

Future research should employ a combination of experimental and computational techniques to probe these mechanisms. Kinetic studies , isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide invaluable empirical data. For instance, understanding the mechanism of cyclization from a precursor like 2-hydroxy chalcone (B49325) can reveal the rate-determining step and guide the choice of catalysts or reaction conditions. bcrec.id

Computational methods, particularly Density Functional Theory (DFT) , are indispensable for mapping out detailed reaction energy profiles. bcrec.id By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a deep understanding of the reaction's feasibility, regioselectivity, and stereoselectivity. Such computational studies can elucidate the role of catalysts, solvents, and substituents in modulating the reaction pathway.

Computational Design and Predictive Modeling for Novel Derivatizations

Beyond analyzing existing reactions, computational chemistry offers a powerful platform for the proactive design of novel derivatives of this compound with tailored properties. In silico methods can predict the physicochemical and electronic properties of hypothetical molecules before they are synthesized, saving significant time and resources. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features with desired outcomes. nih.govresearchgate.net For example, by building a model based on a training set of known chromone derivatives, it becomes possible to predict the properties of new, unsynthesized analogues. nih.govresearchgate.net

DFT calculations can be used to predict key molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP), and charge distribution. researchgate.net These parameters are fundamental to a molecule's reactivity, stability, and intermolecular interactions. researchgate.net Future research should focus on creating a computational library of virtual derivatives of this compound, systematically modifying its structure and calculating these key descriptors to identify candidates with promising electronic or steric properties for specific applications.

Table 2: Hypothetical Predictive Modeling for Novel Derivatives.
Derivative Modification (Hypothetical)Predicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)Rationale for Synthesis
Addition of electron-donating group (e.g., -OCH₃) at C-73.854.2Increased electron density may enhance reactivity in electrophilic substitutions.
Addition of electron-withdrawing group (e.g., -NO₂) at C-33.206.5Lower LUMO energy may increase susceptibility to nucleophilic attack.
Replacement of benzoyl C=O with C=S (thiochromone)3.554.8Altered electronic properties and potential for unique metal coordination.

Synergistic Integration of Advanced Experimental and Theoretical Techniques

The most rapid and insightful progress will be achieved through the close integration of experimental synthesis and characterization with computational modeling. nih.govrsc.orgmdpi.comprinceton.edu This synergistic approach creates a feedback loop where theoretical predictions guide experimental work, and experimental results are used to refine and validate computational models.

For example, DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for a series of proposed analogues. mdpi.comruc.dk This information can be invaluable in confirming the structure of newly synthesized compounds, especially for complex molecules or isomeric mixtures where spectral assignment is non-trivial. mdpi.com Similarly, comparing calculated vibrational spectra (IR, Raman) with experimental data can confirm structural assignments. acs.org

This synergy extends to understanding reactivity. Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of functionalization reactions. researchgate.net The experimental outcomes of these reactions then provide real-world data to refine the predictive power of the theoretical models. This iterative process of prediction, synthesis, characterization, and model refinement will be the cornerstone of future innovation in the chemistry of this compound and its derivatives.

Q & A

Q. What are the recommended safety protocols for handling 6-(2-hydroxybenzoyl)-4H-1-benzopyran-4-one in laboratory settings?

Methodological Answer: Based on analogous benzopyranone derivatives, strict personal protective equipment (PPE) is advised:

  • Respiratory protection : Use P95 (US) or P1 (EU) filters for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
  • Skin/eye protection : Wear nitrile gloves, lab coats, and safety goggles. In case of eye exposure, rinse with water for ≥15 minutes and remove contact lenses if feasible .
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol formation .

Note : No specific toxicity data for this compound is available, but related flavones show acute oral toxicity (Category 4) and eye irritation (Category 2A) .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use reverse-phase C18 columns with UV detection at 254–280 nm (typical for benzopyranones). Compare retention times and mass spectra against reference standards .
  • 1H NMR : Validate structural integrity by matching peak assignments to expected proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxy groups at δ 9–12 ppm) .
  • Purity thresholds : Aim for ≥95% purity for in vitro assays; ≥98% for mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Assay standardization : Control variables like solvent (DMSO vs. ethanol), concentration ranges (1–100 µM), and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
  • Mechanistic profiling : Use kinase inhibition assays (e.g., VEGFR2 or MAPK pathways) to compare activity across derivatives. For example, PD98059, a structurally related flavone, inhibits MEK1/2 via competitive ATP binding .
  • Data normalization : Express results as fold-changes relative to positive controls (e.g., genistein for estrogenic activity) .

Q. What experimental strategies are recommended to assess the stability of this compound under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using high-resolution MS .
  • Light sensitivity : Conduct photostability tests under UV-Vis light (300–800 nm) to simulate in vitro assay conditions. Use amber vials for light-sensitive samples .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., 150–200°C for similar flavones) .

Q. How can researchers investigate the interaction of this compound with biological targets in complex matrices (e.g., serum)?

Methodological Answer:

  • Serum protein binding assays : Use equilibrium dialysis to measure free vs. bound fractions. Compare results to known binders like daidzein (70–80% serum protein binding) .
  • Competitive displacement studies : Co-incubate with fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify binding affinity shifts .
  • In silico docking : Model interactions using software like AutoDock Vina. Prioritize targets with conserved binding pockets for hydroxybenzoyl groups (e.g., estrogen receptors or cytochrome P450 enzymes) .

Q. What are the best practices for synthesizing this compound derivatives with modified substituents?

Methodological Answer:

  • Scaffold functionalization : Use Claisen-Schmidt condensation between 2-hydroxyacetophenone and substituted benzaldehydes. Optimize reaction conditions (e.g., NaOH/EtOH vs. piperidine/glacial acetic acid) for yield .
  • Protection/deprotection strategies : Temporarily mask hydroxyl groups with acetyl or benzyl ethers to prevent side reactions during synthesis .
  • Characterization : Confirm regiochemistry via NOESY NMR (e.g., distinguishing 6- vs. 8-substitution patterns in benzopyranones) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.